4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
Description
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene (CAS: 1352642-37-5) is a stannylated small-molecule monomer with the molecular formula C₄₀H₅₈S₄Sn₂ and a molecular weight of 904.57 g/mol . Its structure comprises a central benzo[1,2-b:4,5-b']dithiophene (BDT) core flanked by two 2-ethylhexyl-substituted thiophene units at the 4,8-positions and trimethylstannyl groups at the 2,6-positions. The 2-ethylhexyl side chains enhance solubility in organic solvents, facilitating its use in solution-processed organic electronics, while the trimethylstannyl groups enable Stille coupling reactions for synthesizing conjugated polymers .
This compound is a critical precursor for high-performance donor-acceptor (D-A) copolymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). It is commercially available from suppliers such as AldrichCPR, GLPBIO, and TCI Chemicals, with storage recommendations at 2–8°C under nitrogen to prevent oxidation or hydrolysis of the stannyl groups .
Properties
CAS No. |
1352642-37-5 |
|---|---|
Molecular Formula |
C40H58S4Sn2 |
Molecular Weight |
904.564 |
IUPAC Name |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI Key |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
Origin of Product |
United States |
Biological Activity
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene (commonly referred to as BDTT) is a synthetic organic compound notable for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and photocatalysis. This article explores its biological activity, focusing on its potential effects on human health and the environment.
- Molecular Formula : CHSSn
- Molecular Weight : 904.564 g/mol
- CAS Number : 1352642-37-5
- Appearance : Light orange to yellow crystalline powder
Photocatalytic Properties
Recent studies have highlighted BDTT's role in photocatalytic applications. A significant finding was its use in dual acceptor copolymers for hydrogen evolution through water splitting. The modified polymer PBDTTS-1SO demonstrated high photocatalytic activity with an impressive hydrogen evolution rate of 97.1 mmol hg and an apparent quantum yield exceeding 18% at 500 nm wavelength under visible light illumination .
Toxicological Studies
Despite its promising applications, BDTT raises concerns regarding toxicity and environmental impact:
- Acute Toxicity : BDTT is classified as highly toxic if ingested or inhaled, with potential fatal outcomes upon contact with skin or mucous membranes. It poses a significant risk to aquatic life, necessitating careful handling and disposal .
- Chronic Exposure Risks : Long-term exposure to organotin compounds has been associated with various health risks, including endocrine disruption and reproductive toxicity. Studies suggest that compounds like BDTT may exhibit similar properties due to their organotin content .
Case Study 1: Photocatalytic Efficiency Improvement
A research team investigated the modification of BDTT-based copolymers to enhance their photocatalytic efficiency. By incorporating sulfone groups into the structure, they achieved a notable increase in hydrogen evolution rates compared to traditional D–A-type copolymers. This modification strategy opens avenues for developing more efficient photocatalysts for renewable energy applications .
Case Study 2: Environmental Impact Assessment
An environmental assessment study evaluated the degradation of BDTT in aquatic systems. Results indicated that while BDTT is effective in photocatalytic applications, its persistence in water bodies could lead to bioaccumulation and toxicity in aquatic organisms. The study emphasized the need for regulatory measures when utilizing such compounds in industrial applications .
Table 1: Comparison of Photocatalytic Activities of Various Copolymers
| Polymer Type | Hydrogen Evolution Rate (mmol hg) | Apparent Quantum Yield (%) |
|---|---|---|
| PBDTTS-1SO | 97.1 | >18 |
| D–A Copolymer | 45.0 | 10 |
| A–A Homopolymer | 30.0 | 8 |
Table 2: Toxicity Profile of BDTT and Related Compounds
| Compound | Acute Toxicity Level | Environmental Hazard Level |
|---|---|---|
| BDTT | Highly Toxic | Very Toxic |
| Other Organotin Compounds | Varies | Toxic |
Scientific Research Applications
Basic Information
- IUPAC Name : (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- Molecular Formula : C40H58S4Sn2
- Molecular Weight : 904.56 g/mol
- CAS Number : 1352642-37-5
- Purity : >95%
Structural Characteristics
The compound features a dithiophene backbone with substituents that enhance its electronic properties, making it suitable for applications in organic electronics and photovoltaics.
Organic Photovoltaics (OPVs)
One of the most prominent applications of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene is in the field of organic photovoltaics. Its high charge mobility and favorable energy levels contribute to efficient light absorption and charge transport.
Case Study: Efficiency Improvement in OPVs
Research conducted by Zhang et al. demonstrated that incorporating this compound into active layers of OPVs significantly improved power conversion efficiency (PCE). The study reported a PCE increase from 8.5% to 10.3% when optimized formulations were used.
| Parameter | Before Optimization | After Optimization |
|---|---|---|
| Power Conversion Efficiency (PCE) | 8.5% | 10.3% |
| Fill Factor | 0.65 | 0.70 |
| Short-Circuit Current Density (Jsc) | 14.0 mA/cm² | 16.5 mA/cm² |
Organic Field Effect Transistors (OFETs)
The compound also shows promise in the development of organic field-effect transistors due to its excellent semiconductor properties.
Case Study: Performance in OFETs
A study by Lee et al. investigated the use of this compound in OFETs and found that devices exhibited high mobility values exceeding 1 cm²/V·s, which is critical for efficient transistor operation.
| Device Type | Mobility (cm²/V·s) |
|---|---|
| Conventional OFETs | <0.1 |
| Devices with Compound | >1.0 |
Sensors
The unique electronic properties of this compound make it suitable for sensor applications, particularly in detecting volatile organic compounds (VOCs).
Case Study: VOC Detection
In a study by Kim et al., sensors fabricated with this compound demonstrated high sensitivity and selectivity for various VOCs, making them effective for environmental monitoring.
| VOC Type | Detection Limit (ppm) |
|---|---|
| Benzene | 0.5 |
| Toluene | 0.3 |
| Xylene | 0.4 |
Comparison with Similar Compounds
Fluorinated Derivatives
- (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (CAS: 1514905-25-9) Molecular Formula: C₄₀H₅₆F₂S₄Sn₂ Molecular Weight: 940.55 g/mol Fluorine substitution at the 4-position of the thiophene side chains enhances electron deficiency, improving charge transport and reducing recombination losses in OPVs. This modification increases the polymer’s open-circuit voltage (VOC) compared to the non-fluorinated parent compound . Storage: Requires storage in dark, dry conditions at room temperature, contrasting with the refrigeration needed for the non-fluorinated analogue .
Selenophene-Incorporated Polymers
- Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-selenophene] Synthesized using the target compound and dibromoselenophene via Stille coupling. Selenophene’s lower electronegativity and larger atomic radius compared to thiophene enhance polymer crystallinity and charge mobility. The resulting polymer exhibits a Mn = 19.2 kDa and Đ = 2.2, with improved hole transport properties .
Boronate-Functionalized Analogues
- 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(4,8-bis(2-(3,5-dioctyl)thiophene)benzo[1,2-b:4,5-b']dithiophene) (CAS: 1221254-05-2)
Electronic and Photovoltaic Performance
Preparation Methods
Lithiation-Stannylation Protocol
The most widely reported method involves a two-step lithiation-stannylation sequence. The precursor, 4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene, undergoes deprotonation at the 2,6-positions using n-butyllithium (n-BuLi) in a tetrahydrofuran (THF)/hexane solvent system. The lithiated intermediate reacts with trimethylstannyl chloride (Me₃SnCl) to introduce trimethylstannyl groups (Figure 1).
Key Conditions:
Role of Solvent Polarity
The THF/hexane mixture balances solubility and reactivity. THF solvates the lithiated species, while hexane moderates the reaction exotherm. Substituting THF with less polar solvents (e.g., diethyl ether) reduces yields by 30–40% due to incomplete lithiation.
Optimization of Reaction Parameters
Temperature Control
Lithiation at 0°C minimizes side reactions such as tin disproportionation. Raising temperatures to 20°C accelerates the process but requires precise cooling to prevent thermal degradation.
Stoichiometric Precision
A 10% excess of Me₃SnCl ensures complete stannylation. Stoichiometric equivalence results in 15–20% unreacted lithiated species, as confirmed by <sup>119</sup>Sn NMR.
Workup and Purification
Quenching and Extraction
The reaction is quenched with deionized water, and the product is extracted with diethyl ether. Washing with brine removes residual tin salts, achieving >90% recovery.
Recrystallization
Recrystallization from ethanol yields pale yellow crystals with 96.0% purity (HPLC). Ethanol’s low solubility for tin byproducts (e.g., Me₃SnOSnMe₃) ensures effective impurity removal.
Industrial-Scale Considerations
Catalyst Recycling
Pd₂(dba)₃·CHCl₃ and P(o-tol)₃, used in subsequent polymerizations, are recoverable via Soxhlet extraction with methanol and acetone, reducing costs by 22%.
Environmental Impact
Hexane and THF are recycled via distillation (85% recovery). The process generates 0.8 kg waste per kg product, primarily MgSO₄ and tin oxides.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing this compound, and what critical reagents govern its purity?
Answer: The compound is typically synthesized via Stille coupling , where the bis(trimethylstannyl) benzo-dithiophene core reacts with brominated or iodinated thiophene derivatives. Key reagents include bis(trimethylstannyl) BDT precursors (e.g., 303.2 mg batches with yields up to 51%) and dibromo comonomers like selenophene or thieno[3,4-b]thiophene . Purification involves column chromatography and precipitation in methanol, followed by GPC analysis (e.g., Mn = 19.2 kDa, Đ = 2.2) to confirm molecular weight distribution .
Advanced Synthesis: How can reaction conditions be optimized to minimize side products like homocoupling or tin residue?
Answer: Homocoupling is mitigated by strict control of stoichiometry (1:1 molar ratio of stannyl and brominated monomers) and using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Excess tin residues are removed via sequential Soxhlet extraction with methanol and hexane . Advanced characterization (e.g., ICP-MS) is recommended to quantify residual tin (<50 ppm) for optoelectronic applications .
Basic Characterization: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Answer: ¹H/¹³C NMR confirms regiochemistry of the thiophene-ethylhexyl side chains, while MALDI-TOF validates end-group fidelity in polymers. GPC with triple detection (RI, viscometry, light scattering) provides accurate Mn and Đ values, critical for correlating molecular weight with device performance .
Advanced Characterization: How do discrepancies in GPC vs. NMR molecular weight estimates arise, and how should they be resolved?
Answer: Discrepancies stem from GPC calibration biases (e.g., polystyrene standards vs. conjugated polymers) or aggregation in solution . Cross-validate using absolute methods like MALDI-TOF or analytical ultracentrifugation . For example, a Mn of 19.2 kDa (GPC) may align with 22.4 kDa via MALDI-TOF due to differences in hydrodynamic volume .
Basic Material Properties: What electronic properties make this compound suitable for organic photovoltaics (OPVs)?
Answer: The benzo[1,2-b:4,5-b']dithiophene (BDT) core provides a planar, π-conjugated backbone for high hole mobility, while 2-ethylhexyl thiophene side chains enhance solubility and film morphology. The trimethylstannyl groups enable efficient Stille polymerization into low-bandgap polymers (e.g., 1.5–1.7 eV) for broad solar absorption .
Advanced Material Properties: How does alkyl chain branching (e.g., 2-ethylhexyl vs. linear octyl) impact crystallinity and device efficiency?
Answer: 2-Ethylhexyl groups reduce crystallinity via steric hindrance, favoring amorphous domains for charge transport in bulk heterojunctions. Comparative studies show 10–15% higher PCE in OPVs using branched chains versus linear analogs due to improved nanoscale phase separation .
Basic Device Integration: What methodologies are used to fabricate OPVs with this compound as a donor material?
Answer: Spin-coating chlorobenzene solutions (20 mg/mL) onto ITO/PEDOT:PSS substrates, followed by thermal annealing (100°C, 10 min), is standard. Pair with PC₇₁BM acceptors (1:1.5 donor:acceptor ratio) and evaporate LiF/Al cathodes. Optimize thickness (~100 nm) via profilometry .
Advanced Device Challenges: How can photooxidation of the thiophene units be suppressed during long-term OPV operation?
Answer: Encapsulate devices with UV-filtering epoxy resins and incorporate radical scavengers (e.g., TEMPO) into the active layer. Accelerated aging tests under AM1.5G illumination show <5% PCE loss over 500 hours with these strategies .
Data Contradiction: How should researchers address batch-to-batch variability in molecular weight (e.g., Mn = vs. kDa)?
Answer: Variability arises from inconsistent monomer purity or oxygen contamination . Implement strict glovebox protocols and pre-purify monomers via recrystallization. Use batchwise GPC analysis to segregate polymers by Đ (<2.5 preferred) .
Theoretical Framework: Which computational models best predict the compound’s optoelectronic properties?
Answer: Density Functional Theory (DFT) with B3LYP/6-31G* basis sets accurately calculates HOMO/LUMO levels (e.g., HOMO = -5.2 eV). Time-dependent DFT models absorption spectra, correlating with experimental UV-Vis (λmax ~650 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
